molecular formula C13H16BF3O4 B1431494 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol CAS No. 1350989-48-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol

Cat. No.: B1431494
CAS No.: 1350989-48-8
M. Wt: 304.07 g/mol
InChI Key: KFEICRNRUSAILQ-UHFFFAOYSA-N
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Description

Structural Overview and Significance in Organic Chemistry

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol represents a sophisticated integration of multiple functional groups that collectively enhance its utility in modern synthetic chemistry. The compound features a phenolic backbone substituted with a trifluoromethoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 4-position, creating a molecular architecture that combines the reactivity advantages of boronic esters with the unique properties imparted by fluorinated substituents. The tetramethyl-dioxaborolan group, commonly referred to as the pinacol boronate ester, provides exceptional stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling transformations.

The significance of this structural arrangement extends beyond simple synthetic utility, as the trifluoromethoxy functionality introduces distinctive electronic and steric properties that can dramatically influence both the reactivity profile and the biological activity of resulting coupled products. Research has demonstrated that the trifluoromethyl group enhances biological activity and metabolic stability of compounds, making it particularly beneficial in drug design and development, especially within pharmaceutical applications. The pinacol boronate ester protection strategy addresses fundamental challenges associated with boronic acid handling, including their highly polar nature which makes purification and characterization difficult.

The molecular weight of 304.07 grams per mole and the specific substitution pattern create a compound that exhibits favorable solubility characteristics in organic solvents while maintaining the requisite stability for storage and manipulation under standard laboratory conditions. The spatial arrangement of functional groups within this molecule facilitates selective reactivity patterns that are crucial for complex synthetic transformations, particularly those involving multiple reaction sites or sensitive functional group combinations.

Historical Context of Pinacol Boronate Esters Development

The development of pinacol boronate esters emerged from foundational work in organoboron chemistry that began gaining momentum in the late 20th century, with the Suzuki reaction first published in 1979 by Akira Suzuki. This groundbreaking methodology utilized palladium complex catalysts to cross-couple boronic acids with organohalides, establishing the conceptual framework that would eventually lead to the widespread adoption of boronic ester derivatives. The initial work demonstrated the potential for boron-containing compounds to serve as versatile coupling partners, but early implementations faced significant practical challenges related to the handling and stability of free boronic acids.

The evolution toward pinacol boronate esters represented a critical advancement in addressing these practical limitations, as researchers recognized that esterification of boronic acids with diols could provide enhanced stability while preserving essential reactivity characteristics. The pinacol ester variant, featuring two methylated carbon centers, emerged as particularly advantageous due to its steric bulk which provides protection against hydrolysis while remaining sufficiently labile to participate in transmetalation processes. This development coincided with the recognition that boronic esters, especially pinacol boronic esters, could serve as late-stage coupling partners in pharmaceutical synthesis.

The historical trajectory of pinacol boronate ester development reflects broader trends in synthetic methodology, where practical considerations of handling, storage, and reaction conditions drove innovation toward more robust and user-friendly reagents. The Nobel Prize recognition of cross-coupling chemistry in 2010, awarded to Akira Suzuki alongside Richard Heck and Ei-ichi Negishi, validated the transformative impact of this chemistry and accelerated further development of specialized boronate ester derivatives. This recognition highlighted the critical role that organoboron compounds play in modern synthetic chemistry and encouraged continued innovation in boronate ester design and application.

Position Within Boron Chemistry Research Landscape

Contemporary boron chemistry research encompasses a diverse array of applications ranging from commercial technologies to extensive fundamental studies, with particular emphasis on areas such as boron nitride nanotubes, hydrogen-boron fusion research, and advanced synthetic methodologies. Within this expansive research landscape, this compound occupies a specialized niche that bridges fundamental organoboron chemistry with practical synthetic applications. The compound represents an evolution in boronate ester design that addresses specific challenges in cross-coupling chemistry while incorporating structural features that enhance utility in pharmaceutical and materials science applications.

The integration of trifluoromethoxy functionality positions this compound within the growing field of fluorinated organoboron chemistry, which has gained significant attention due to the unique properties that fluorine substitution imparts to organic molecules. Research institutions worldwide have recognized the potential of fluorinated boron compounds, with dedicated research centers such as the Institute of Sustainable Chemistry and Catalysis with Boron as a Key Element established at Julius-Maximilians-University of Wurzburg, demonstrating institutional commitment to advancing boron chemistry research. The compound also aligns with current trends toward developing new synthesis methods that utilize organoboron compounds as reagents or catalysts, representing one facet of the broader movement toward sustainable and efficient synthetic methodologies.

Current research priorities in boron chemistry include the discovery of new activation modes for small molecules mediated by boron compounds, the creation of new chemical space through boron-nitrogen and carbon-carbon isosterism, and the development of boron-doped materials with distinct optoelectronic characteristics. The specific structural features of this compound align with several of these research directions, particularly in the context of developing new applications for boron-containing compounds and expanding the scope of cross-coupling methodologies.

Current Research Significance and Applications

The current research significance of this compound extends across multiple domains of contemporary synthetic chemistry, with particular emphasis on pharmaceutical development, agrochemical synthesis, and advanced materials research. The compound serves as a critical building block in the synthesis of various organic molecules, leveraging its ability to form stable boronate esters while providing access to fluorinated aromatic systems through cross-coupling transformations. Recent developments in mechanochemical synthesis have demonstrated novel approaches to boronate ester formation and utilization, including ruthenium-catalyzed deoxygenative borylation of phenols that can access compounds structurally related to this pinacol boronate ester.

Contemporary applications encompass extensive utilization in Suzuki-Miyaura coupling reactions, which have become crucial for creating complex organic structures in the production of advanced materials and fine chemicals. The trifluoromethoxy substitution pattern provides particular value in pharmaceutical applications, where this functional group enhances biological activity and metabolic stability of resulting compounds. Research has shown that fluorinated compounds derived from such boronate esters demonstrate improved pharmacokinetic properties and can access previously challenging chemical space in drug discovery programs.

Recent methodological advances have expanded the synthetic utility of related boronate esters through the development of organocatalytic approaches for synthesizing chiral trifluoromethyl-containing compounds. These developments highlight the continued evolution of synthetic strategies that leverage the unique reactivity profile of pinacol boronate esters while incorporating stereochemical control elements. Additionally, the compound finds applications in analytical chemistry through the development of sensors and analytical methods for detecting various analytes, where its unique chemical properties can improve sensitivity and selectivity in detection systems.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18)10(7-8)19-13(15,16)17/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEICRNRUSAILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a modular synthesis approach involving:

  • Palladium-catalyzed cross-coupling of aryl halides or boronic acid derivatives with pinacol boronate esters.
  • Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) as the boron source.
  • Introduction of the trifluoromethoxy group on the aromatic ring either through pre-functionalized starting materials or via selective substitution.
  • Oxidative workup to convert boronate intermediates into the phenol functionality.

This approach allows for efficient synthesis of functionalized phenols with high regioselectivity and yields.

Detailed Preparation Procedure

A representative preparation method is adapted from a modular synthesis protocol reported by Molloy et al. (2015) and related works in the Royal Society of Chemistry journals:

Materials and Reagents

Reagent Amount Role
4-bromo-2-(trifluoromethoxy)phenylboronic acid MIDA ester ~86 mg (0.226 mmol) Aryl boronic acid derivative
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane ~86 mg (0.375 mmol) Boronate ester coupling partner
Pd(dppf)Cl2·DCM ~8.2 mg (0.01 mmol, 4 mol%) Palladium catalyst
Potassium phosphate (K3PO4) ~159 mg (0.75 mmol, 3 equiv) Base
Tetrahydrofuran (THF) ~1 mL (0.25 M solution) Solvent
Water ~22.5 µL (1.25 mmol, 5 equiv) Co-solvent, reaction medium
30% wt. aqueous hydrogen peroxide (H2O2) ~195 µL (2.5 mmol, 10 equiv) Oxidant for phenol formation

Procedure

  • In an oven-dried microwave vial, combine the arylboronic acid MIDA ester, the pinacol boronate ester, palladium catalyst, and potassium phosphate.
  • Purge the vial with nitrogen to create an inert atmosphere.
  • Add THF and water to the mixture to achieve a reaction concentration of approximately 0.25 M.
  • Heat the reaction mixture at 90 °C for 24–27 hours in a sand bath.
  • Cool the reaction to room temperature, then add 30% aqueous hydrogen peroxide dropwise at 0 °C to oxidize the boronate intermediate to the phenol.
  • Stir the mixture at room temperature for an additional 3 hours.
  • Quench the reaction with sodium metabisulphite to remove excess peroxide.
  • Extract the product with ethyl acetate, wash, dry, and purify by silica gel chromatography using petroleum ether and ethyl acetate gradients.
  • The product is obtained as a white solid with yields reported around 85%.

Reaction Conditions and Optimization

Parameter Typical Value Notes
Catalyst Pd(dppf)Cl2·DCM (4 mol%) Effective for Suzuki-Miyaura cross-coupling
Base K3PO4 (3 equiv) Provides basic environment for coupling
Solvent THF + H2O Mixed solvent system improves solubility
Temperature 90 °C Optimal for reaction kinetics
Reaction time 24–27 hours Ensures complete conversion
Oxidant 30% aqueous H2O2 (10 equiv) Converts boronate to phenol
Atmosphere Nitrogen Prevents oxidation of sensitive intermediates

Mechanistic Insights

  • The reaction proceeds via a Suzuki-Miyaura cross-coupling mechanism where the palladium catalyst facilitates the coupling of the arylboronic acid derivative with the boronate ester.
  • The presence of water is critical for the transmetalation step.
  • The oxidative workup with hydrogen peroxide converts the boronate ester intermediate into the phenol, introducing the hydroxy functionality ortho to the trifluoromethoxy substituent.
  • The use of MIDA esters stabilizes boronic acids during the reaction, improving yields and handling.

Representative Data from Research

Compound Yield (%) Physical State Key Spectroscopic Data (1H NMR, CDCl3)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol 85 White solid δ 7.50–7.58 (m, 2H), characteristic aromatic protons

Infrared (IR) spectroscopy shows typical phenol O–H stretch around 3395 cm⁻¹ and bands consistent with trifluoromethoxy groups near 1256–1159 cm⁻¹.

Summary Table of Preparation Method

Step Description
Starting materials Arylboronic acid MIDA ester with trifluoromethoxy group and pinacol boronate ester
Catalyst and base Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv)
Solvent system THF and water mixture
Reaction conditions 90 °C for 24–27 hours under nitrogen
Oxidation step Addition of 30% aqueous H2O2 at 0 °C, stir 3 hours
Workup Quench with sodium metabisulphite, extraction, chromatography
Yield Up to 85%

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, boronic acids, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure is known to play a crucial role in biological interactions. Boron compounds have been studied for their potential anticancer properties. The presence of the dioxaborolane moiety allows for the formation of boron-containing compounds that can inhibit various enzymes and modulate signaling pathways.

Case Study: Anticancer Activity
A study evaluated the anticancer activity of similar boron compounds against human tumor cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by disrupting microtubule formation during mitosis, suggesting that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol may exhibit similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Synthetic Applications
The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeDescription
Suzuki-Miyaura CouplingFormation of biaryl compounds
Boronate Ester FormationCreation of boronate esters for further reactions

Antimicrobial Properties

Research has shown that boron-containing compounds can possess antimicrobial activity. The unique structure of this compound allows it to interact with microbial membranes and enzymes.

Research Findings
A comparative study indicated that derivatives with dioxaborolane structures exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Toxicological Profile

Preliminary studies suggest that the compound has low acute toxicity; however, comprehensive toxicological evaluations are necessary to assess long-term effects and environmental impact.

Toxicity AspectFindings
Acute ToxicityLow
Long-term EffectsUnder investigation

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Ortho-Substituted Phenolic Boronates

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound -B(pin) (4), -OCF₃ (2) 296.08 Cross-coupling, antimicrobial agents
2-Methoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol -B(pin) (4), -OCH₃ (2) 250.10 Lower electrophilicity due to electron-donating -OCH₃
3-Methoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol -B(pin) (4), -OCH₃ (3) 250.10 Altered steric hindrance; used in X-ray crystallography studies

Key Differences :

  • Electronic Effects : The trifluoromethoxy (-OCF₃) group in the target compound is strongly electron-withdrawing, enhancing reactivity in Suzuki-Miyaura couplings compared to methoxy (-OCH₃) derivatives .

Heteroaromatic Boronate Esters

Compound Name Core Structure Molecular Weight (g/mol) Yield Applications Reference
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine Pyridine 369.13 63% Antimalarial quinolone derivatives
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine Pyrimidine 370.14 N/A Potential kinase inhibitors

Key Differences :

  • Reactivity : Pyridine and pyrimidine cores introduce nitrogen atoms, altering electronic properties and binding affinities in medicinal chemistry contexts.
  • Synthetic Utility: The pyridine derivative (23a) was used to synthesize 4-ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)-pyridin-3-yl)quinoline (26b), an antimalarial candidate with 32% yield .

Functionalized Arylboronates with Auxiliary Groups

Compound Name Functional Group Molecular Weight (g/mol) Key Features Reference
[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]methanol -CH₂OH 220.07 Solubility in polar solvents; used in polymer chemistry
4-(2-(4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenoxy)ethyl)morpholine Morpholine 347.24 Enhanced bioavailability; used in phosphatase inhibition studies

Key Differences :

  • The target compound lacks auxiliary groups like -CH₂OH or morpholine, limiting its solubility but improving lipophilicity for membrane penetration in biological systems.

Silylated and Cyclic Boronate Derivatives

Compound Name Substituents Yield Applications Reference
Cis-trimethylsilyl-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)cyclohexane -Si(CH₃)₃, cyclohexane 17% Hydrogenation studies; steric tuning
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(trimethylsilyl)piperidin-1-ium bromide -Si(CH₃)₃, piperidine 46% Catalysis and material science

Key Differences :

  • Silylated derivatives offer steric protection for the boron center, improving stability under acidic conditions. The target compound’s lack of silylation may limit its utility in harsh reaction environments.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16B F3 O4
  • Molecular Weight : 305.08 g/mol
  • CAS Number : 269409-70-3
  • Purity : >98.0% (GC)

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Here is a summary of its notable activities:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown the ability to inhibit cell proliferation in various cancer cell lines. In studies involving MDA-MB-231 (a human breast cancer cell line), it demonstrated a potent inhibitory effect with an IC50 value of approximately 0.126 μM .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Interactions : It acts as an inhibitor of key protein-protein interactions involved in cancer progression.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Metastasis Prevention : In vivo studies revealed that treatment with this compound significantly inhibited lung metastasis in mouse models .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Notes
AnticancerMDA-MB-2310.126Strong inhibition of proliferation
Apoptosis InductionVarious Cancer LinesNot specifiedInduces apoptosis via caspase activation
Metastasis InhibitionMouse ModelNot specifiedSignificant reduction in metastatic nodules

Case Study: In Vivo Efficacy

A specific study evaluated the efficacy of the compound in a mouse model inoculated with MDA-MB-231 cells. The results indicated:

  • A more than 2-log reduction in viral load following treatment.
  • Enhanced survival rates compared to control groups treated with conventional therapies .

Safety Profile

The safety profile of the compound was assessed through subacute toxicity studies in healthy mice:

  • No significant adverse effects were observed at doses up to 40 mg/kg administered orally for three consecutive days.
  • The compound exhibited high plasma stability and low risk for cardiac repolarization issues associated with hERG channel inhibition .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling precursors. For example:

  • Step 1: Start with 2-(trifluoromethoxy)phenol derivatives. Introduce the boronate ester group via palladium-catalyzed cross-coupling with bis(pinacolato)diboron or its analogs under inert conditions (e.g., N₂ atmosphere) .
  • Step 2: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structure using ¹H/¹³C NMR (key signals: pinacol B-O resonance at δ 1.2–1.4 ppm; trifluoromethoxy CF₃ at δ 120–125 ppm in ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) .
  • Purity validation: Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Basic: What are the optimal storage conditions and stability considerations for this compound?

Answer:

  • Storage: Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the boronate ester .
  • Stability: Monitor for decomposition via TLC or NMR over time. Hydrolysis products (e.g., boronic acid) appear as new spots or peaks. Stability in DMSO or THF is limited to <1 week at room temperature; use freshly prepared solutions for reactions .

Advanced: How can researchers optimize its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Catalyst selection: Use Pd(PPh₃)₄ (1–5 mol%) or PdCl₂(dppf) for electron-deficient aryl partners.
  • Solvent/base system: Employ DME/H₂O (4:1) with K₂CO₃ or CsF to enhance boronate activation .
  • Temperature: Reactions proceed at 80–100°C ; microwave-assisted synthesis (120°C, 30 min) improves yields for sterically hindered substrates .
  • Validation: Track conversion via GC-MS or ¹⁹F NMR (trifluoromethoxy group as an internal probe) .

Advanced: What methodologies are suitable for assessing its biological activity in drug discovery?

Answer:

  • Cytotoxicity assays: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for boronate ester stability in cell culture media .
  • Anti-inflammatory testing: Measure inhibition of COX-2 via ELISA, comparing to indomethacin as a reference .
  • Metabolic stability: Conduct microsomal incubation (human liver microsomes) with LC-MS/MS to quantify degradation .

Advanced: How to analyze environmental fate and degradation pathways?

Answer:

  • Hydrolysis studies: Expose to buffered solutions (pH 4–9) at 25°C. Quantify boronic acid byproduct via ion chromatography .
  • Photodegradation: Use UV light (λ = 254 nm) in aqueous acetonitrile; identify intermediates with HRMS/MS .
  • Ecotoxicology: Evaluate acute toxicity using Daphnia magna (OECD 202 guideline) and algae growth inhibition tests .

Advanced: How to resolve contradictions in reported purity data across suppliers?

Answer:

  • Independent validation: Perform ¹H NMR integration (e.g., pinacol vs. aromatic proton ratios) and HPLC-UV/ELSD to quantify impurities .
  • Thermogravimetric analysis (TGA): Detect volatile impurities (e.g., residual solvents) contributing to mass discrepancies .
  • Collaborative testing: Cross-validate with third-party labs using standardized protocols .

Advanced: What strategies mitigate solubility challenges in polar solvents?

Answer:

  • Co-solvent systems: Use DMSO/water (≤10% DMSO) or THF/PBS mixtures.
  • Derivatization: Convert to more soluble boronic acid via in situ hydrolysis (acidic conditions) for biological assays .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) to enhance aqueous dispersion .

Basic: Which analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

  • LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor [M+H]⁺ ions (e.g., m/z 330.1) .
  • Fluorescence detection: Exploit phenolic OH group derivatization with dansyl chloride for enhanced sensitivity .
  • Validation parameters: Include linearity (R² >0.99), LOD/LOQ (<1 ppm), and recovery (>90%) per ICH guidelines .

Advanced: How to identify degradation products under oxidative conditions?

Answer:

  • Forced degradation: Treat with H₂O₂ (3% v/v) at 40°C for 24 hours.
  • HRMS analysis: Identify boronic acid (m/z 228.0) and trifluoromethoxy-quinone (m/z 194.0) as primary degradants .
  • Mechanistic insight: Use EPR to detect radical intermediates in oxidation pathways .

Advanced: What computational tools predict its reactivity in novel catalytic systems?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to assess boronate electrophilicity (LUMO energy) .
  • Molecular docking: Simulate binding to Pd(0) catalysts (e.g., Pd(PPh₃)₄) using AutoDock Vina to predict coupling efficiency .
  • Kinetic modeling: Apply Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with experimental yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenol

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